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Abstract
ER-176, chemically known as (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-

carboxamide, is a second-generation radioligand for the 18 kDa translocator protein (TSPO).

Its development marked a significant advancement in the in vivo imaging of neuroinflammation

via Positron Emission Tomography (PET). This technical guide provides a comprehensive

overview of the discovery, synthesis, and biological evaluation of ER-176, with a focus on its

application as the radiotracer [¹¹C]ER-176. Detailed experimental protocols, quantitative data,

and visual representations of key pathways and workflows are presented to serve as a

valuable resource for researchers in neuroscience and drug development.

Discovery and Rationale
The development of ER-176 was driven by the need for a TSPO PET radioligand with improved

imaging characteristics over first-generation tracers like [¹¹C]-(R)-PK11195 and second-

generation agents such as [¹¹C]PBR28. A primary limitation of many second-generation tracers

is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene,

which results in variable binding affinities among the human population (high-affinity binders

[HABs], mixed-affinity binders [MABs], and low-affinity binders [LABs]). This genetic variability

complicates clinical studies and the interpretation of results.
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ER-176 was identified through a medicinal chemistry effort aimed at developing 4-

phenylquinazoline-2-carboxamide analogs with high affinity for TSPO and, crucially, low

sensitivity to the rs6971 polymorphism. The seminal work by Zanotti-Fregonara and colleagues

in 2014 described the synthesis and evaluation of a series of these compounds.[1][2][3] ER-
176 emerged as a lead candidate due to its potent TSPO binding and, most importantly, its

minimal in vitro binding variability across the different human genotypes.[1][2]

Quantitative Data
The following tables summarize the key quantitative data for ER-176 and its radiolabeled form,

[¹¹C]ER-176, compiled from various studies.

Table 1: In Vitro Binding Affinity of ER-176 for TSPO

Genotype Kᵢ (nM) Reference

High-Affinity Binder (HAB) 1.4 [3]

Low-Affinity Binder (LAB) 1.6 [3]

HAB/LAB Kᵢ Ratio ~1.14 [3]

Table 2: Radiosynthesis of [¹¹C]ER-176

Parameter Value Reference

Synthesis Time ~40-50 minutes [4][5]

Radiochemical Yield 35 ± 9% (Decay-corrected) [5]

Molar Activity 1400 ± 300 GBq/μmol [5]

Radiochemical Purity >99% [4]

Table 3: In Vivo Pharmacokinetics and Binding of [¹¹C]ER-176 in Humans
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Parameter
High-Affinity
Binders
(HABs)

Mixed-Affinity
Binders
(MABs)

Low-Affinity
Binders
(LABs)

Reference

Whole Brain VT

(mL·cm-3)
3.3 ± 0.9 2.9 ± 0.9 1.6 ± 0.5 [3]

Whole Brain

BPND
4.2 ± 1.3 N/A 1.4 ± 0.8 [3]

Parent Fraction

in Plasma @ 90

min

29.0 ± 8.3% N/A N/A [6]

Effective Dose

(μSv/MBq)
4.1 ± 0.4 N/A N/A [2]

VT: Total Distribution Volume; BPND: Nondisplaceable Binding Potential

Experimental Protocols
Synthesis of the Precursor: N-desmethyl-ER176
The synthesis of the precursor for radiolabeling, (R)-N-sec-butyl-4-(2-chlorophenyl)quinazoline-

2-carboxamide, is a critical step. While detailed, step-by-step procedures can be found in the

supporting information of the primary literature, a general synthetic route is outlined below. The

synthesis typically involves the coupling of a 4-(2-chlorophenyl)quinazoline-2-carbonyl

derivative with (R)-(-)-2-aminobutane.

Radiosynthesis of [¹¹C]ER-176
This protocol describes the N-methylation of the precursor with [¹¹C]methyl iodide.

Production of [¹¹C]CO₂: Cyclotron-produced [¹¹C]CO₂ is the starting material.

Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a

gas-phase synthesis module.
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¹¹C-Methylation Reaction: The [¹¹C]CH₃I is bubbled through a solution of the N-desmethyl-

ER176 precursor (typically 0.5-1.0 mg) and a base (e.g., potassium hydroxide or

tetrabutylammonium hydroxide) in a suitable solvent like dimethyl sulfoxide (DMSO).[4][7]

The reaction is typically carried out at room temperature for 5 minutes.[4]

Purification: The reaction mixture is diluted and purified by reverse-phase high-performance

liquid chromatography (HPLC) to isolate [¹¹C]ER-176 from the precursor and any byproducts.

[4][5]

Formulation: The collected HPLC fraction containing [¹¹C]ER-176 is reformulated into a

sterile solution for intravenous injection, typically in ethanol and saline.[4]

Quality Control: The final product undergoes quality control tests to ensure radiochemical

purity, chemical purity, and sterility before administration.

In Vitro TSPO Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the

affinity (Kᵢ) of a test compound for TSPO.[8]

Membrane Preparation: Membranes are prepared from cells or tissues expressing TSPO

(e.g., human platelets or TSPO-transfected cell lines) from subjects with known rs6971

genotypes.[8]

Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl containing 1.5 mM

MgCl₂, 5 mM KCl, and 1.5 mM CaCl₂ at pH 7.4.[8]

Incubation: In a 96-well plate, the following are added:

Membrane preparation (e.g., 250 µg protein/mL).[8]

A known concentration of a TSPO radioligand with high affinity, such as [³H]PK11195.[8]

Varying concentrations of the unlabeled test compound (e.g., ER-176).

Equilibration: The plate is incubated, for instance, at 37°C for 1 hour, to allow the binding to

reach equilibrium.[8]
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Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration

through glass fiber filters to separate the membrane-bound radioligand from the free

radioligand. The filters are washed with ice-cold buffer.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation.

Human PET Imaging Protocol with [¹¹C]ER-176
This protocol provides a general framework for a human PET study.

Subject Selection: Healthy volunteers or patients are recruited. Genotyping for the rs6971

polymorphism is performed.

Radiotracer Administration: A bolus injection of [¹¹C]ER-176 (e.g., up to 740 MBq) is

administered intravenously.[9]

PET Scan Acquisition: A dynamic PET scan is acquired over 90-120 minutes.[6]

Arterial Blood Sampling: To generate an arterial input function, arterial blood samples are

collected frequently in the initial minutes and then at increasing intervals throughout the scan

to measure the concentration of the parent radiotracer and its metabolites in plasma.[1][2]

Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves are

generated for various brain regions of interest.

Kinetic Modeling: The time-activity curves and the arterial input function are fitted to a

pharmacokinetic model (typically a two-tissue compartment model) to estimate outcome

measures such as the total distribution volume (VT) and the nondisplaceable binding

potential (BPND).[6]
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The translocator protein (TSPO) is located on the outer mitochondrial membrane and is

upregulated in activated microglia, a key cell type in neuroinflammation. While its precise

functions are still under investigation, recent evidence suggests a role in modulating the

inflammatory response, in part through interaction with the NLRP3 inflammasome and the NF-

κB signaling pathway.
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TSPO's role in the NLRP3 inflammasome pathway.

Experimental Workflows
The following diagram illustrates the typical workflow for the preclinical and clinical evaluation

of [¹¹C]ER-176.
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Workflow for the evaluation of [¹¹C]ER-176.

Conclusion
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ER-176, and its corresponding radiotracer [¹¹C]ER-176, represents a significant tool for the in

vivo investigation of neuroinflammation. Its high affinity for TSPO and, notably, its low sensitivity

to the common rs6971 genetic polymorphism, address key limitations of previous radioligands.

This allows for more reliable and statistically powerful studies across the general population.

This technical guide provides a foundational resource for researchers and clinicians aiming to

utilize this advanced imaging agent in their studies of neurological and psychiatric disorders

characterized by an inflammatory component.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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